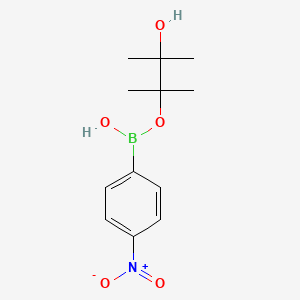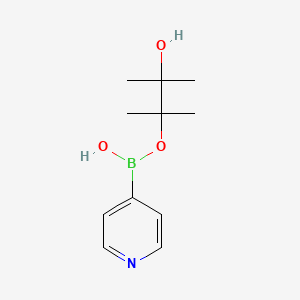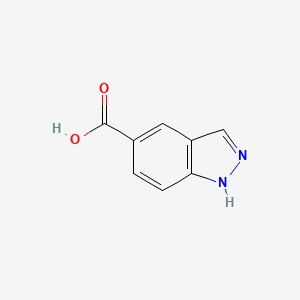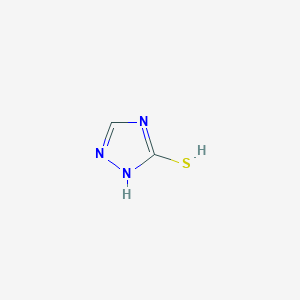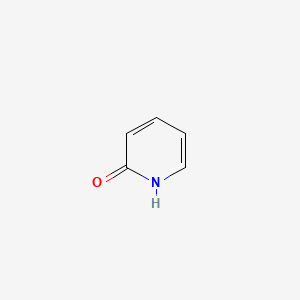
2-Hydroxypyridine
概述
描述
It is a colorless crystalline solid that is soluble in water, methanol, and acetone . This compound is known for its ability to form hydrogen-bonded dimers and exists in equilibrium with its tautomer, 2-Pyridone . It is widely used in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
作用机制
Target of Action
2-Hydroxypyridine, also known as 2-Pyridone, is an organic compound that is well known to form hydrogen bonded dimers and exists as tautomers . It is used as a catalyst for generating β-oxopropyl carbonates from cyclic carbonates and alcohols, and in the aminolysis of a polyglutamate . The primary targets of this compound are these chemical reactions where it acts as a catalyst.
Mode of Action
The mode of action of this compound involves its interaction with its targets, i.e., the chemical reactions it catalyzes. It facilitates the reaction process, speeding up the rate at which the reactions occur . The exact interaction mechanism depends on the specific reaction it is catalyzing.
Biochemical Pathways
The most extensively studied this compound degradation pathway begins with hydroxylation to 2,5-dihydroxypyridine, followed by maleamic acid, maleic acid, and fumaric acid formation, a process known as the maleamate pathway . This pathway is commonly initiated by mono-oxygenase attack .
Pharmacokinetics
It is known to be soluble in water, methanol, and acetone , which suggests it could have good bioavailability. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
The result of this compound’s action is the facilitation of certain chemical reactions, leading to the production of desired compounds. For example, it can help generate β-oxopropyl carbonates from cyclic carbonates and alcohols . The exact molecular and cellular effects depend on the specific reactions it is involved in.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its tautomeric equilibrium can be affected by the polarity of the solvent, with non-polar solvents favoring this compound and polar solvents such as alcohols and water favoring the 2-pyridone form . This can potentially influence its catalytic activity and stability.
生化分析
Biochemical Properties
2-Hydroxypyridine is a bifunctional catalyst for a wide variety of acylation reactions . It is used in peptide synthesis . The prototropic tautomeric equilibrium in this compound serves as a prototype model for the study of nucleobases’ behavior .
Cellular Effects
3 Oral, indicating that it is toxic if swallowed . This suggests that it could have significant effects on cellular processes, particularly if it accumulates within cells.
Molecular Mechanism
The tautomerization of this compound is accomplished by an intramolecular proton transfer between the molecule’s oxygen and nitrogen atoms . This process is a key part of its molecular mechanism and is crucial for its role in various biochemical reactions .
Temporal Effects in Laboratory Settings
The stability of this compound has been studied, with findings indicating that it has a melting point of 105-107 °C and a boiling point of 280-281 °C
Metabolic Pathways
This compound is metabolized via the maleamate pathway . The initial hydroxylation step of this compound leading to the formation of 2,5-dihydroxypyridine has been reported .
准备方法
Synthetic Routes and Reaction Conditions
2-Hydroxypyridine can be synthesized through several methods. One common method involves the cyclization of pyridine derivatives. For example, the reaction of pyridine with oxidizing agents such as hydrogen peroxide forms pyridine-N-oxide, which can then be rearranged in the presence of acetic anhydride to yield this compound . Another method involves the Guareschi-Thorpe condensation reaction, where cyanoacetamide reacts with 1,3-diketones to produce this compound .
Industrial Production Methods
In industrial settings, this compound is often produced through the cyclization of pyridine derivatives under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, can optimize the yield and purity of the compound .
化学反应分析
Types of Reactions
2-Hydroxypyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is also known for its tautomerization between this compound and 2-Pyridone .
Common Reagents and Conditions
Reduction: Reducing agents can convert this compound to its corresponding alcohol or amine derivatives.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, pyridone derivatives, and other heterocyclic compounds .
科学研究应用
2-Hydroxypyridine has numerous applications in scientific research:
相似化合物的比较
2-Hydroxypyridine is similar to other hydroxypyridine isomers, such as 3-Hydroxypyridine and 4-Hydroxypyridine. it is unique in its ability to form stable hydrogen-bonded dimers and its tautomerization with 2-Pyridone . Other similar compounds include pyridine, thymine, cytosine, and uracil, which also exhibit hydrogen-bonding and tautomerization properties .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties, including tautomerization and hydrogen-bonding capabilities, make it a valuable compound for research and industrial applications.
属性
IUPAC Name |
1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO/c7-5-3-1-2-4-6-5/h1-4H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQKCCHYAOITMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO | |
| Record name | 2-pyridone | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/2-pyridone | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051716 | |
| Record name | 2(1H)-Pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white crystalline powder, soluble in water; [MSDSonline], Solid | |
| Record name | 2-Hydroxypyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2480 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-Hydroxypyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013751 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1000 mg/mL at 20 °C | |
| Record name | 2-Hydroxypyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013751 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.55 [mmHg] | |
| Record name | 2-Hydroxypyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2480 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
72762-00-6, 142-08-5, 66396-89-2 | |
| Record name | 2-Pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72762-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxypyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridin-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072762006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Pyridone, dimer | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176167 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-HYDROXYPYRIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172522 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(1H)-Pyridinone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2(1H)-Pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.819 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-pyridone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.019 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PYRIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6770O3A2I5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Hydroxypyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013751 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
107.8 °C | |
| Record name | 2-Hydroxypyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013751 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is special about the structure of 2-hydroxypyridine?
A1: this compound exhibits tautomerism, meaning it can exist as two different structural isomers (tautomers) that interconvert readily. These tautomers are this compound (lactim form) and 2-pyridone (lactam form). The equilibrium between these forms is influenced by factors like solvent, temperature, and substitution patterns. [, , , , , , ]
Q2: How do researchers determine which tautomer is predominant under specific conditions?
A2: Various spectroscopic techniques help determine the dominant tautomer. These include UV/Vis spectroscopy, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and rotational spectroscopy. [, , , , , ] For instance, the presence of specific vibrational modes in IR spectra can distinguish between the hydroxyl (O–H) stretch in this compound and the carbonyl (C=O) stretch in 2-pyridone. [, ]
Q3: What are the characteristic spectroscopic signatures of this compound and its tautomer?
A3: Both tautomers display unique spectral features. For instance, this compound typically exhibits a broad O–H stretching band around 3400 cm−1 in the IR spectrum, while 2-pyridone shows a strong C=O stretching band around 1650 cm−1. Additionally, differences in their electronic transitions result in distinct UV/Vis spectra. [, , , , , ]
Q4: How do substituents influence the tautomeric equilibrium of this compound?
A4: The introduction of substituents on the pyridine ring can significantly shift the tautomeric equilibrium. Electron-withdrawing groups tend to stabilize the 2-pyridone form, while electron-donating groups can favor the this compound form. The position of the substituent also plays a crucial role. [, , ] For example, chlorine substitution at position 5 or 6 strongly favors the this compound tautomer. []
Q5: Why is the study of this compound/2-pyridone tautomerism relevant to DNA bases?
A5: This tautomeric system serves as a model for understanding similar equilibria observed in nucleobases like cytosine, which heavily influences DNA structure and function. Studying this model system provides insights into the factors affecting tautomerism in more complex biological contexts. []
Q6: How does this compound react with electrophiles?
A6: The dual nucleophilicity of this compound, due to the nitrogen atom in the ring and the oxygen atom of the hydroxyl group, makes its reactions with electrophiles challenging. It can act as an N-nucleophile or an O-nucleophile, leading to a mixture of products. []
Q7: How can researchers control the regioselectivity in reactions involving this compound?
A7: Careful selection of reaction conditions and catalysts allows for regioselective modifications. For instance, palladium-catalyzed reactions can favor N-alkylation, enabling the synthesis of valuable N-carbonylmethylene-2-pyridone derivatives. [] Another example is the use of chiral Lewis base catalysts, which enable highly chemoselective and enantioselective N-allylic alkylation of 2-hydroxypyridines. []
Q8: What is the role of this compound in biodegradation processes?
A8: Certain bacterial strains utilize this compound as a sole source of carbon, nitrogen, and energy for growth. [, , ] These bacteria possess specific enzymatic pathways to degrade this compound, often involving the formation of a blue pigment (nicotine blue) as an intermediate. [, ]
Q9: Are there any enzymes that specifically act on this compound?
A9: Yes, research has identified specific enzymes involved in the bacterial degradation of this compound. For instance, Burkholderia sp. strain MAK1 employs a this compound 5-monooxygenase to catalyze the first step of its biodegradation pathway. [] Similarly, Rhodococcus rhodochrous strain PY11 utilizes a four-component dioxygenase (HpoBCDF) to initiate the breakdown process. []
Q10: Can the enzymes involved in this compound degradation be utilized for biocatalysis?
A10: Yes, enzymes like the this compound 5-monooxygenase show potential as biocatalysts. Due to its broad substrate specificity, it presents an attractive option for the regioselective hydroxylation of various N-heterocyclic compounds, offering a green approach to synthesizing valuable chemicals. []
Q11: Does this compound form complexes with metal ions?
A11: this compound readily forms stable complexes with various metal ions, including ferric ion (Fe3+). [, ] The complex formation involves both the oxygen and nitrogen atoms of this compound, leading to enhanced stability compared to complexes with similar molecules like 3- and 4-hydroxypyridines. [, ]
Q12: What is the significance of metal complexes of this compound in catalysis?
A12: Metal complexes incorporating this compound as a ligand exhibit remarkable catalytic properties in various organic reactions. For instance, ruthenium complexes with this compound-based ligands display enhanced catalytic activity in ortho-C-H bond activation and arylation reactions, even in water. [, ]
Q13: How does the presence of this compound ligands affect the catalytic activity of ruthenium complexes?
A13: this compound ligands, especially those with electron-withdrawing substituents like trifluoromethyl groups, significantly enhance the catalytic activity of ruthenium complexes. This improvement arises from their ability to promote C-H bond activation steps, leading to lower activation barriers for the overall reaction. []
Q14: Can you provide an example of a highly active ruthenium catalyst containing this compound?
A14: The bifunctional ruthenium complex Ru(II)-(phenpy-OH) [phenpy-OH: 2-(2-pyridyl-2-ol)-1,10-phenanthroline] demonstrates exceptional catalytic activity in transfer hydrogenation reactions of ketones and nitriles. This complex, bearing a single this compound unit, outperforms many other reported ruthenium complexes in transfer hydrogenation. []
Q15: How does computational chemistry contribute to our understanding of this compound?
A15: Computational methods, including Density Functional Theory (DFT) calculations, provide valuable insights into various aspects of this compound. These methods help predict molecular geometries, vibrational frequencies, electronic structures, tautomeric equilibria, and reaction mechanisms. [, , , , , ]
Q16: Can computational studies predict the outcome of reactions involving this compound?
A16: Yes, computational studies effectively predict reaction outcomes and elucidate reaction mechanisms. For example, DFT calculations have been used to model the adsorption of this compound on surfaces like germanium (Ge), providing insights into the preferred adsorption configurations. []
Q17: How do computational methods assist in studying the photochemistry of this compound?
A17: Computational studies, particularly those employing multiconfigurational methods like CASSCF and CASPT2, are crucial for understanding the photochemical behavior of this compound. These methods allow researchers to map potential energy surfaces, locate conical intersections, and elucidate the mechanisms of phototautomerization and photodissociation processes. [, ]
Q18: What are the environmental implications of using this compound and its derivatives?
A18: As with any chemical substance, understanding the environmental impact of this compound and its derivatives is crucial. While some studies highlight its biodegradation by specific bacterial strains, [, ] further research is necessary to assess its overall environmental fate, persistence, and potential effects on ecosystems. []
Q19: How can we contribute to the sustainable use of this compound?
A19: Implementing green chemistry principles is paramount. This includes optimizing reaction conditions to minimize waste, exploring catalytic pathways to reduce reagent use, and investigating biodegradable alternatives to this compound wherever feasible. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[3-Methoxy-4-(2-morpholin-4-ylethoxy)phenyl]methanamine](/img/structure/B7722098.png)
![8-Amino-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione](/img/structure/B7722106.png)
![2-[8-(4-Ethoxyanilino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid](/img/structure/B7722108.png)
![8-Amino-3,7-dimethyl-1-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B7722116.png)
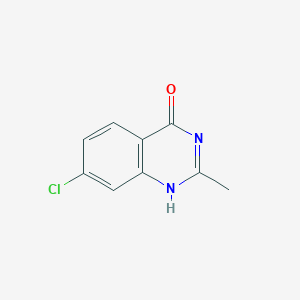

![7-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B7722137.png)
![7-[3-(3-Ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-(methylamino)purine-2,6-dione](/img/structure/B7722142.png)
